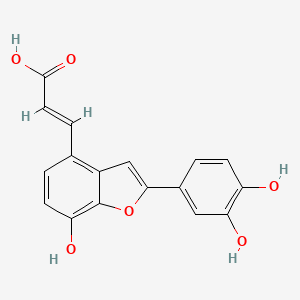
Tournefolic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tournefolic acid A, also known as this compound, is a useful research compound. Its molecular formula is C17H12O6 and its molecular weight is 312.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
-
Antioxidant Activity :
- Tournefolic acid A exhibits significant antioxidant properties. In a study evaluating hydroxyl-functionalized derivatives of this compound, compounds demonstrated remarkable inhibition of α-glucosidase with IC50 values ranging from 1.9 to 3.0 μM, indicating superior potency compared to quercetin .
- The antioxidant activity is essential for protecting cells against oxidative stress, which is implicated in various diseases.
- Enzyme Inhibition :
-
Cardioprotective Effects :
- Although primarily studied in its derivative form (Tournefolic acid B), the cardioprotective properties are notable. Research indicates that Tournefolic acid B protects against myocardial ischemia/reperfusion injury by modulating pathways involving phosphoinositide 3-kinase and protein kinase B, leading to reduced oxidative stress and apoptosis in cardiomyocytes .
Structural Modifications and Derivatives
The structural modification of this compound has been explored to enhance its biological activities:
- Hydroxyl-Functionalized Derivatives :
- Amide Derivatives :
Case Studies and Clinical Insights
- Diabetes Management :
- Cardiovascular Applications :
Propriétés
Formule moléculaire |
C17H12O6 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H12O6/c18-12-4-2-10(7-14(12)20)15-8-11-9(3-6-16(21)22)1-5-13(19)17(11)23-15/h1-8,18-20H,(H,21,22)/b6-3+ |
Clé InChI |
KSKIGSUQYGWNAK-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC3=C(C=CC(=C3O2)O)/C=C/C(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC3=C(C=CC(=C3O2)O)C=CC(=O)O)O)O |
Synonymes |
7-hydroxy-2-(3,4-dihydroxyphenyl)-4-(1E-propenoyl-3-oic acid)benofuran tournefolic acid A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















